molecular formula C4H9N3 B13631209 (3-ethyl-3H-diazirin-3-yl)methanamine

(3-ethyl-3H-diazirin-3-yl)methanamine

Cat. No.: B13631209
M. Wt: 99.13 g/mol
InChI Key: FHKPKXJYMFTCQU-UHFFFAOYSA-N
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Description

(3-ethyl-3H-diazirin-3-yl)methanamine is a chemical compound known for its unique structure and reactivity It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-3H-diazirin-3-yl)methanamine typically involves the formation of the diazirine ring followed by the introduction of the ethyl group and the methanamine moiety. One common method involves the reaction of an appropriate precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the formation of the diazirine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-3H-diazirin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives .

Scientific Research Applications

(3-ethyl-3H-diazirin-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-ethyl-3H-diazirin-3-yl)methanamine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by UV light, leading to the generation of a highly reactive carbene intermediate. This intermediate can then interact with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ethyl-3H-diazirin-3-yl)methanamine is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to other diazirine derivatives. This uniqueness makes it valuable for certain applications where the ethyl group provides distinct advantages .

Properties

Molecular Formula

C4H9N3

Molecular Weight

99.13 g/mol

IUPAC Name

(3-ethyldiazirin-3-yl)methanamine

InChI

InChI=1S/C4H9N3/c1-2-4(3-5)6-7-4/h2-3,5H2,1H3

InChI Key

FHKPKXJYMFTCQU-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=N1)CN

Origin of Product

United States

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